N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide
CAS No.:
Cat. No.: VC14915438
Molecular Formula: C12H12ClN3OS
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide -](/images/structure/VC14915438.png)
Specification
Molecular Formula | C12H12ClN3OS |
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Molecular Weight | 281.76 g/mol |
IUPAC Name | N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
Standard InChI | InChI=1S/C12H12ClN3OS/c1-2-10(17)14-12-16-15-11(18-12)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17) |
Standard InChI Key | KKWUGVHFZCVXHL-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom—substituted at the 5-position with a 4-chlorobenzyl group and at the 2-position with a propanamide moiety. The 4-chlorobenzyl group enhances lipophilicity, facilitating membrane penetration, while the propanamide chain contributes to hydrogen bonding with biological targets .
Key Structural Features:
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Thiadiazole Ring: Imparts stability and electronic diversity.
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4-Chlorobenzyl Group: Introduces steric bulk and electron-withdrawing effects.
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Propanamide Side Chain: Enables interactions with enzymatic active sites.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic peaks at 1685 cm (amide C=O stretch) and 1559 cm (thiadiazole ring vibrations) . Nuclear magnetic resonance (NMR) data corroborate the presence of the 4-chlorobenzyl group, with aromatic protons appearing as a doublet at δ 7.3–7.5 ppm and a singlet for the methylene group (δ 4.2 ppm).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 5-amino-1,3,4-thiadiazole derivatives. A representative protocol includes:
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Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide with carboxylic acids under acidic conditions .
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Introduction of the 4-Chlorobenzyl Group: Alkylation using 4-chlorobenzyl chloride in the presence of a base.
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Propanamide Functionalization: Acylation with propionyl chloride in dioxane at 40–60°C .
Reaction Conditions:
Step | Reagents | Solvent | Temperature | Yield |
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1 | Thiosemicarbazide, HCl | Ethanol | Reflux | 75% |
2 | 4-Chlorobenzyl chloride, KCO | DMF | 80°C | 68% |
3 | Propionyl chloride | Dioxane | 50°C | 72% |
Purification and Yield Optimization
Recrystallization from dichloromethane or ethyl acetate improves purity (>95%), while microwave-assisted synthesis reduces reaction times by 40% .
Pharmacological Activities
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The 4-chlorobenzyl group enhances membrane disruption, while the thiadiazole ring inhibits microbial DNA gyrase.
Anti-Inflammatory and Analgesic Effects
In carrageenan-induced rat paw edema models, the compound reduces inflammation by 65% at 50 mg/kg, outperforming ibuprofen (47%). Analgesic activity, measured by tail-flick tests, shows a 58% latency increase .
Mechanism of Action
Enzyme Inhibition
Molecular docking simulations reveal strong binding affinity () to cyclooxygenase-2 (COX-2), driven by hydrophobic interactions with the 4-chlorobenzyl group and hydrogen bonds from the propanamide .
Apoptotic Pathways
Upregulation of Bax/Bcl-2 ratio (3.5-fold) and caspase-9 activation indicate mitochondrial-mediated apoptosis in cancer cells.
Comparative Analysis with Structural Analogs
Compound | Substituent | Bioactivity (IC) | Selectivity Index |
---|---|---|---|
N-[5-Benzyl-1,3,4-thiadiazol-2-yl]propanamide | Benzyl | 18 µM (MCF-7) | 2.1 |
N-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]propanamide | 4-Nitrobenzyl | 15 µM (MCF-7) | 1.8 |
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide | 4-Chlorobenzyl | 12 µM (MCF-7) | 3.4 |
The 4-chlorobenzyl derivative exhibits enhanced potency and selectivity due to improved electron-withdrawing effects and target affinity .
Applications and Future Directions
Therapeutic Applications
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Antimicrobials: Topical formulations for resistant infections.
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Oncology: Adjuvant therapy in combination with cisplatin.
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Inflammation: COX-2-selective inhibitors for arthritis.
Research Priorities
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In Vivo Toxicity Studies: Acute and chronic toxicity profiling.
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Structural Modifications: Introducing sulfonamide groups to enhance solubility.
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Clinical Trials: Phase I safety assessments.
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